molecular formula C15H14N4O2S B2618763 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 941869-05-2

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2618763
CAS No.: 941869-05-2
M. Wt: 314.36
InChI Key: CCRCMBXTZHZEDR-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a synthetic organic compound featuring a benzothiazole core linked to an isoxazole ring via a piperazine methanone bridge. This specific molecular architecture, which incorporates multiple nitrogen-containing heterocycles, is of significant interest in modern medicinal chemistry for the design and development of novel bioactive molecules . While the specific biological profile of this exact compound requires further experimental characterization, its structural framework is highly relevant for pharmacological research. Notably, closely related chemical analogues, specifically benzothiazol-2-yl(piperazin-1-yl)methanones, have been identified and studied as promising new anti-mycobacterial chemotypes in the search for treatments for tuberculosis . This suggests potential for this compound class in infectious disease research. Furthermore, the benzothiazole scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties . Researchers value this compound and its analogues as key intermediates or lead structures for hit-to-lead optimization, structure-activity relationship (SAR) studies, and target identification against various diseases. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-14(12-5-6-16-21-12)18-7-9-19(10-8-18)15-17-11-3-1-2-4-13(11)22-15/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRCMBXTZHZEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the formation of the isoxazole ring via cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Reactivity of the Piperazine Ring

The piperazine moiety is a secondary amine, enabling nucleophilic reactions such as alkylation, acylation, and salt formation.

Key Reactions:

  • Alkylation/Acylation :
    Piperazine derivatives react with alkyl halides or acyl chlorides to form N-alkylated or N-acylated products. For example, in related compounds, piperazine reacts with dibromo chalcone sulfonyl chlorides to form fused heterocyclic systems (e.g., benzo isothiazolo[2,3-a]pyrazine derivatives) under reflux in ethanol .

    • Conditions : Ethanol, reflux (15–60 min).

    • Yield : 12–80% .

  • Salt Formation :
    The basic nitrogen atoms in piperazine can form stable salts with acids (e.g., HCl, H₂SO₄), enhancing solubility for pharmacological applications .

Table 1: Piperazine Ring Reactions

Reaction TypeReagents/ConditionsOutcomeReference
AlkylationDibromo sulfonyl chlorides, EtOHFused heterocycles (e.g., pyrazines)
AcylationAcyl chlorides, baseN-Acylpiperazine derivatives

Benzo[d]thiazole Reactivity

The benzo[d]thiazole core participates in electrophilic substitution and coordination chemistry due to its electron-deficient aromatic system.

Key Reactions:

  • Electrophilic Substitution :
    The 6-fluoro substituent on benzo[d]thiazole (in analogous compounds) directs electrophiles to the 5- or 7-positions. For example, bromination or nitration occurs under acidic conditions.

  • Metal Coordination :
    The thiazole sulfur and adjacent nitrogen can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic activity .

Table 2: Benzo[d]thiazole Reactions

Reaction TypeReagents/ConditionsOutcomeReference
BrominationBr₂, glacial acetic acid5- or 7-Bromo derivatives
Metal CoordinationCuCl₂, MeOHStable metal complexes

Isoxazole Reactivity

The isoxazole ring is prone to ring-opening reactions under acidic or basic conditions and participates in cycloadditions.

Key Reactions:

  • Ring-Opening :
    Isoxazole undergoes hydrolysis in concentrated HCl to form β-keto amides, which could modify the methanone linker.

  • 1,3-Dipolar Cycloaddition :
    The isoxazole’s electron-deficient nature allows reactions with alkynes or nitrile oxides to form polycyclic systems.

Table 3: Isoxazole Reactions

Reaction TypeReagents/ConditionsOutcomeReference
HydrolysisHCl (conc.), refluxβ-Keto amide formation
CycloadditionAlkynes, Cu catalystFused bicyclic compounds

Methanone Linker Reactivity

The central methanone group (C=O) is susceptible to nucleophilic attack, enabling condensation or reduction reactions.

Key Reactions:

  • Grignard Reaction :
    Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.

  • Reduction :
    LiAlH₄ reduces the carbonyl to a CH₂ group, altering the compound’s rigidity .

Biological Activity and Reactivity Correlations

The compound’s anti-mycobacterial activity is attributed to its ability to:

  • Chelate metal ions essential for bacterial enzymes .

  • Undergo metabolic activation (e.g., oxidation of the piperazine ring) to generate reactive intermediates .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds with similar structures. The compound's ability to induce apoptosis in cancer cells has been documented, showing its potential as an anticancer agent. For example, derivatives of benzothiazole have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5.0Apoptosis induction
Compound BA549 (Lung)7.5Caspase activation
Compound CHCT116 (Colon)3.2Cell cycle arrest

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Research on similar isoxazole derivatives indicates their utility in treating neurological disorders by modulating neurotransmitter systems .

Table 2: Neuroprotective Activities

CompoundModel SystemEffect
Compound DPC12 CellsIncreased viability
Compound EMouse ModelReduced neuroinflammation

Antimicrobial Properties

Compounds containing benzothiazole and piperazine structures have been noted for their antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains.

Table 3: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound FE. coli12 µg/mL
Compound GS. aureus10 µg/mL
Compound HP. aeruginosa15 µg/mL

Mechanism of Action

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole ring is known to bind to certain enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, while the isoxazole group may contribute to its stability and reactivity. Together, these structural features enable the compound to exert its effects through multiple pathways, making it a versatile tool in research and therapeutic applications.

Comparison with Similar Compounds

Table 1: Substituent Variations on the Benzothiazole-Piperazine Core

Compound Name Benzothiazole Substituent Piperazine-Linked Group Key Properties/Applications Reference
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone 6-Ethoxy Isoxazol-5-yl methanone Enhanced lipophilicity
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone 6-Fluoro Isoxazol-5-yl methanone Electron-withdrawing effects
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloro-ethanone None Chloroethanone Potential alkylating agent
[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone 6-Ethoxy Isoxazol-5-yl methanone Similar to target compound

Key Observations :

  • Electron-Withdrawing Groups (e.g., 6-Fluoro) : Fluorine enhances metabolic stability and may influence binding affinity to targets like kinases .

Comparison with Urea-Linked Piperazine-Thiazole Derivatives

Table 2: Urea Derivatives with Piperazine-Thiazole Cores ()

Compound Substituent on Urea Moiety Molecular Weight (Da) Yield (%) ESI-MS [M+H]+
11a 3-Fluorophenyl 484.2 85.1 484.2
11b 3,5-Dichlorophenyl 534.2 83.7 534.2
11d 4-(Trifluoromethyl)phenyl 534.1 85.3 534.1

Key Observations :

  • Urea vs. Methanone Linkage: Urea derivatives (e.g., 11a–d) exhibit higher molecular weights (484–534 Da) compared to the target compound (~365 Da), impacting pharmacokinetics.
  • Bioactivity: Urea-linked compounds are often designed as kinase inhibitors or antiproliferative agents, whereas methanone-linked structures (like the target) may prioritize different target interactions .

Key Observations :

  • Yield : The target compound’s commercial availability suggests optimized synthesis, while urea derivatives () achieve high yields (83–88%) .
  • Safety : The target compound requires strict handling (avoiding heat/sparks), highlighting reactivity risks associated with its carbonyl group .

Biological Activity

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound features a unique combination of benzothiazole, piperazine, and isoxazole moieties. The synthesis typically involves multi-step organic reactions, starting with the preparation of 6-chlorobenzo[d]thiazole, which is then reacted with piperazine to form an intermediate. This intermediate is subsequently coupled with isoxazole derivatives under specific reaction conditions to yield the final product.

The biological activity of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is attributed to its interaction with various molecular targets. Notably, it may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. The binding affinity of the compound to these enzymes suggests a potential role in reducing inflammation .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity:

  • Studies have shown that compounds containing benzothiazole and isoxazole moieties possess significant antimicrobial properties. For instance, benzothiazole derivatives have demonstrated effectiveness against a range of bacterial strains .

2. Anticancer Properties:

  • The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary findings suggest that it may inhibit tumor growth and proliferation through mechanisms involving apoptosis and cell cycle arrest .

3. Anti-inflammatory Effects:

  • The inhibition of COX enzymes by this compound points towards its potential application in treating inflammatory diseases. This action could be beneficial in conditions such as arthritis and other inflammatory disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

Study Findings
Study 1 Investigated the anticancer effects of benzothiazole derivatives, revealing significant cytotoxicity against leukemia cell lines with IC50 values in the low micromolar range .
Study 2 Focused on the anti-inflammatory properties of similar compounds, demonstrating effective inhibition of COX-2 activity in vitro .
Study 3 Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results that support further development for clinical applications .

Q & A

Q. Basic

  • Spectroscopy : ¹H/¹³C NMR confirms structural motifs (e.g., benzothiazole protons at δ 7.2–8.5 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) . HRMS validates molecular mass (e.g., [M + Na]⁺ peaks) .
  • Chromatography : TLC monitors reaction progress, while RP-HPLC assesses purity (>95%) .

Advanced : UPLC-MS/MS identifies degradation products under stress conditions (e.g., thermal/base-induced cleavage) .

How are degradation products analyzed under stress conditions?

Q. Advanced

  • Forced degradation : Expose the compound to base (NaOH), heat (80°C), or oxidative (H₂O₂) conditions.
  • UPLC-MS/MS : Detects fragments like molecular ions (e.g., m/z 354.30 for pyrrolidine carboxamide derivatives) and elucidates degradation pathways .
  • Stability protocols : Follow ICH guidelines for pH, temperature, and light sensitivity studies.

How is the biological activity of this compound evaluated?

Q. Advanced

  • Antimicrobial assays : Screen against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using agar diffusion or microdilution methods. Derivatives with sulfonylpiperazine groups show enhanced activity .
  • Receptor binding : Radioligand displacement assays (e.g., 5HT1A receptor affinity) guide structure-activity relationship (SAR) studies .

Methodology : IC₅₀ determination via dose-response curves and comparative analysis with control compounds.

What intermediates are pivotal in synthesizing this compound?

Q. Basic

  • Benzothiazole precursors : 4-(Benzo[d]thiazol-2-yl)benzenamine, synthesized via reported procedures .
  • Piperazine derivatives : 4-Isopropylpiperazine-1-carbaldehyde or chloro-substituted analogs enable modular coupling .
  • Isoxazole building blocks : 5-Aminoisoxazole derivatives facilitate methanone formation .

How can contradictory data in synthetic protocols be resolved?

Q. Advanced

  • Solvent effects : Compare acetic acid (polar protic) vs. DMF (polar aprotic) on reaction rates and byproduct formation .
  • Catalyst screening : Test bases (K₂CO₃ vs. NaOAc) for alkylation efficiency .
  • Statistical design : Use DoE (Design of Experiments) to identify critical factors (temperature, time, stoichiometry).

How are structural analogs designed for SAR studies?

Q. Advanced

  • Substituent variation : Modify benzothiazole (e.g., 6-chloro, 4-methyl) or isoxazole (e.g., 3-nitro) groups to probe electronic effects .
  • Scaffold hopping : Replace piperazine with azetidine or morpholine to assess ring size impact .
  • Bioisosteres : Substitute thiazole for oxazole or pyridine to optimize pharmacokinetics .

Validation : Computational docking (e.g., AutoDock) predicts binding modes to target proteins.

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